molecular formula C28H23ClN4OS B11993740 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide

Cat. No.: B11993740
M. Wt: 499.0 g/mol
InChI Key: YYVCJUXVINZTPT-ZCTHSVRISA-N
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Description

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide typically involves multiple steps:

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions, including temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

    Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential antimicrobial and anticancer properties make it a candidate for biological studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in treating infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide include:

These compounds share the benzimidazole core and similar functional groups but differ in their substituents, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C28H23ClN4OS

Molecular Weight

499.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C28H23ClN4OS/c1-19(21-15-14-20-8-2-3-9-22(20)16-21)31-32-27(34)18-35-28-30-25-12-6-7-13-26(25)33(28)17-23-10-4-5-11-24(23)29/h2-16H,17-18H2,1H3,(H,32,34)/b31-19+

InChI Key

YYVCJUXVINZTPT-ZCTHSVRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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